

experimental protocol for synthesis of 2-(Methylthio)acetamide

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Compound of Interest

Compound Name: 2-(Methylthio)acetamide

Cat. No.: B153749

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Application Note: Synthesis of 2-(Methylthio)acetamide Introduction

2-(Methylthio)acetamide is a valuable organosulfur compound widely utilized as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.[1] Its structure, featuring a methylthio group attached to an acetamide backbone, allows for a variety of chemical transformations.[1] A notable application is in the synthesis of the non-steroidal anti-inflammatory drug, Nepafenac. This document provides a detailed experimental protocol for the synthesis of **2-(Methylthio)acetamide** via the nucleophilic substitution of 2-chloroacetamide with sodium thiomethoxide.

Reaction Scheme Experimental Protocol

This protocol details the synthesis of **2-(Methylthio)acetamide** from 2-chloroacetamide and sodium thiomethoxide.

Materials and Equipment

- 2-Chloroacetamide
- Sodium thiomethoxide



- Ethanol
- Water (deionized)
- Dichloromethane
- Anhydrous magnesium sulfate
- Round-bottom flask (250 mL)
- Reflux condenser
- Magnetic stirrer with heating plate
- Stir bar
- Separatory funnel
- · Rotary evaporator
- Buchner funnel and filter paper
- · Standard laboratory glassware
- Melting point apparatus
- NMR spectrometer
- FTIR spectrometer

Procedure

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloroacetamide (1.0 eq) in a 1:1 (v/v) mixture of ethanol and water.
- Addition of Reactant: While stirring the solution at room temperature, add sodium thiomethoxide (1.1 eq) portion-wise over 15 minutes.



- Reaction: Heat the reaction mixture to 60-70°C and maintain this temperature for 4-6 hours.
 The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
- Extraction: To the remaining aqueous solution, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent.
- Solvent Removal: Remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude 2-(Methylthio)acetamide.
- Purification: Purify the crude product by recrystallization from an ethanol/water mixture to obtain a white crystalline solid.[1]

Safety Precautions

- 2-Chloroacetamide: Toxic if swallowed and may cause an allergic skin reaction.[2][3] It is also suspected of damaging fertility or the unborn child.[2][3] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a wellventilated fume hood.[2]
- Sodium Thiomethoxide: Corrosive and flammable solid.[4] It can cause severe skin burns and eye damage. Handle in an inert atmosphere if possible and away from sources of ignition.[4] Wear appropriate PPE, including gloves, lab coat, and safety goggles.[4]
- General: All experimental procedures should be carried out in a well-ventilated fume hood.[2]
 [4][5]

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of 2-(Methylthio)acetamide



Property	Value	Reference
Molecular Formula	C ₃ H ₇ NOS	[1]
Molecular Weight	105.16 g/mol	[1]
Appearance	White crystalline solid	[1]
Melting Point	99-104 °C	[1]
Boiling Point	259 °C	[1]
Purity (recrystallized)	≥99%	[1]
¹ H NMR (DMSO-d6)		
δ 2.10 (s, 3H)	-SCH₃	[1]
δ 3.45 (s, 2H)	-CH ₂ -	[1]
δ 7.20 (br, 1H)	-NH2	[1]
FTIR (KBr)		
ν 1650 cm ⁻¹	C=O stretch (amide)	[1]

Visualizations

Experimental Workflow Diagram



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Caption: Workflow for the synthesis of **2-(Methylthio)acetamide**.



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